molecular formula C22H21Cl2N3O3 B4616833 3-(3,4-dichlorobenzyl)-5-[2-methyl-4-(4-morpholinyl)benzylidene]-2,4-imidazolidinedione

3-(3,4-dichlorobenzyl)-5-[2-methyl-4-(4-morpholinyl)benzylidene]-2,4-imidazolidinedione

Cat. No.: B4616833
M. Wt: 446.3 g/mol
InChI Key: PUHWKVXKOKFASV-NDENLUEZSA-N
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Description

3-(3,4-dichlorobenzyl)-5-[2-methyl-4-(4-morpholinyl)benzylidene]-2,4-imidazolidinedione is a useful research compound. Its molecular formula is C22H21Cl2N3O3 and its molecular weight is 446.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 445.0959969 g/mol and the complexity rating of the compound is 683. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Organic Synthesis and Chemical Reactions

One area of application involves the synthesis of complex chemical structures. For example, studies on the condensation reactions with active methylene compounds and the exploration of new routes to benzothiophenes and isothiazoles have shown the utility of related compounds in creating novel chemical entities with potential applications in materials science and drug development (Emayan et al., 1997). Additionally, the interaction with organomagnesium compounds for producing disubstituted-methyl derivatives highlights the compound's role in synthetic chemistry (Asker et al., 1971).

Medicinal Chemistry and Antimicrobial Activities

In the realm of medicinal chemistry, derivatives of 3-(3,4-dichlorobenzyl)-5-[2-methyl-4-(4-morpholinyl)benzylidene]-2,4-imidazolidinedione have been synthesized and evaluated for their antimicrobial activities. Research demonstrates the synthesis of novel triazole derivatives and their testing against a variety of microorganisms, indicating their potential as antimicrobial agents (Bektaş et al., 2010). Moreover, the creation of polycyclic imidazolidinones through amine redox-annulation showcases innovative methods to develop compounds with potential therapeutic applications (Zhu et al., 2017).

Catalysis and Material Science

The synthesis of complex organic molecules often requires catalysts to improve reaction efficiency and selectivity. Research involving the synthesis of benzothiazole derivatives and their evaluation as anticonvulsant agents demonstrates the intersection of organic synthesis and medicinal chemistry, highlighting the versatility of morpholine derivatives in drug discovery (Amir et al., 2011).

Properties

IUPAC Name

(5Z)-3-[(3,4-dichlorophenyl)methyl]-5-[(2-methyl-4-morpholin-4-ylphenyl)methylidene]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21Cl2N3O3/c1-14-10-17(26-6-8-30-9-7-26)4-3-16(14)12-20-21(28)27(22(29)25-20)13-15-2-5-18(23)19(24)11-15/h2-5,10-12H,6-9,13H2,1H3,(H,25,29)/b20-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUHWKVXKOKFASV-NDENLUEZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N2CCOCC2)C=C3C(=O)N(C(=O)N3)CC4=CC(=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)N2CCOCC2)/C=C\3/C(=O)N(C(=O)N3)CC4=CC(=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21Cl2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(3,4-dichlorobenzyl)-5-[2-methyl-4-(4-morpholinyl)benzylidene]-2,4-imidazolidinedione
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Reactant of Route 2
3-(3,4-dichlorobenzyl)-5-[2-methyl-4-(4-morpholinyl)benzylidene]-2,4-imidazolidinedione
Reactant of Route 3
3-(3,4-dichlorobenzyl)-5-[2-methyl-4-(4-morpholinyl)benzylidene]-2,4-imidazolidinedione
Reactant of Route 4
Reactant of Route 4
3-(3,4-dichlorobenzyl)-5-[2-methyl-4-(4-morpholinyl)benzylidene]-2,4-imidazolidinedione
Reactant of Route 5
Reactant of Route 5
3-(3,4-dichlorobenzyl)-5-[2-methyl-4-(4-morpholinyl)benzylidene]-2,4-imidazolidinedione
Reactant of Route 6
Reactant of Route 6
3-(3,4-dichlorobenzyl)-5-[2-methyl-4-(4-morpholinyl)benzylidene]-2,4-imidazolidinedione

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.